molecular formula C9H13NO4 B13046879 Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate

Cat. No.: B13046879
M. Wt: 199.20 g/mol
InChI Key: YSMYUNDZUPATHY-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate typically involves the reaction of 5-(hydroxymethyl)isoxazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an organic solvent.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-3-propylisoxazole-4-carboxylate.

    Reduction: 5-(hydroxymethyl)-3-propylisoxazole-4-methanol.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A related compound with similar structural features but different functional groups.

    5-(Chloromethyl)isoxazole: Another isoxazole derivative with a chloromethyl group instead of a hydroxymethyl group.

Uniqueness

Methyl 5-(hydroxymethyl)-3-propylisoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-3-propyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H13NO4/c1-3-4-6-8(9(12)13-2)7(5-11)14-10-6/h11H,3-5H2,1-2H3

InChI Key

YSMYUNDZUPATHY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1C(=O)OC)CO

Origin of Product

United States

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